(4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c21-15(11-8-12(19(23)24)10-13(9-11)20(25)26)17-3-5-18(6-4-17)16(22)14-2-1-7-27-14/h1-2,7-10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXUDRDUCGTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329492 | |
| Record name | [4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
54 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
487018-63-3 | |
| Record name | [4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone , identified by its CAS number 487018-63-3 , is a piperazine derivative with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H14N4O7 , with a molecular weight of 374.309 g/mol . Its structure features several functional groups that contribute to its biological activity:
- 3,5-Dinitrobenzoyl Group : This aromatic moiety possesses electron-withdrawing nitro groups, enhancing the compound's polarity and reactivity.
- Piperazine Ring : A common scaffold in pharmacology, known for its role in enhancing bioactivity.
- Furan Ring : This five-membered ring contributes to the compound's chemical reactivity and potential interactions with biological targets.
- Methanone Group : The carbonyl group plays a crucial role in nucleophilic attack mechanisms.
The biological activity of (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone is primarily attributed to its ability to interact with various cellular targets. The nitro groups can be reduced to form reactive intermediates capable of modifying proteins and nucleic acids, potentially leading to cytotoxic effects in cancer cells. The compound's structure suggests it may inhibit key enzymes involved in cell division, similar to other piperazine derivatives that target microtubule dynamics.
Anticancer Activity
Research indicates that piperazine derivatives exhibit significant anticancer properties. For example, studies have shown that related compounds can sensitize cancer cells to apoptosis by disrupting microtubule dynamics:
- A study identified piperazine-based compounds that induce mitotic arrest in colon cancer cells with an ED50 of approximately 115 nM , demonstrating their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound's antibacterial properties are also noteworthy. Piperazine derivatives have been evaluated for their effectiveness against various bacterial strains:
- In vitro assays have demonstrated that certain piperazine derivatives possess good antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone:
- Substituent Positioning : Variations in the positioning of functional groups on the benzoyl ring significantly affect biological potency.
- Functional Group Variation : The presence of electron-withdrawing groups like nitro enhances reactivity and interaction with biological targets.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- The compound has been investigated as a potential lead compound for anticancer drug development. Its structural components suggest that it may interact with biological targets involved in cancer cell proliferation and survival. Research indicates that modifications to the furan and piperazine moieties can enhance selectivity against cancer cells while minimizing toxicity to normal cells.
- Antimicrobial Properties :
-
Central Nervous System (CNS) Effects :
- Compounds containing piperazine rings are often explored for their CNS activity. The unique structure of (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone suggests possible applications in treating neurological disorders or as anxiolytics.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various derivatives of piperazine-based compounds on different cancer cell lines. Results indicated that modifications similar to those found in (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone led to significant inhibition of cell growth in breast cancer models, suggesting its potential as an anticancer agent.
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Dinitro Compound | MCF-7 | 15 | Significant growth inhibition observed |
| Control Compound | MCF-7 | 50 | Less effective than dinitro derivative |
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of compounds with similar structures revealed that those containing a dinitro group exhibited enhanced activity against Gram-positive bacteria. This suggests that (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone could be further developed into an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
The target compound’s 3,5-dinitrobenzoyl group introduces strong electron-withdrawing effects, which contrast with the electron-donating amino groups in 4-4-ABPFM and 4-4-APPFM. This difference significantly impacts:
- Solubility: Nitro groups may increase polarity and solubility in polar solvents (e.g., acetonitrile), whereas amino derivatives exhibit better solubility in acidic media due to protonation .
Table 1: Structural and Functional Differences
| Compound | Substituent | Key Functional Groups | Electronic Effect | Potential Application |
|---|---|---|---|---|
| (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone | 3,5-dinitrobenzoyl | Nitro, carbonyl | Electron-withdrawing | Intermediate for synthesis |
| 4-(4-aminobenzoyl)piperazin-1-ylmethanone (4-4-ABPFM) | 4-aminobenzoyl | Amino, carbonyl | Electron-donating | Corrosion inhibitor in HCl |
| 4-(4-aminophenyl)piperazin-1-ylmethanone (4-4-APPFM) | 4-aminophenyl | Amino, aryl | Electron-donating | Corrosion inhibitor in HCl |
Comparison with Analog Syntheses
- 4-4-ABPFM and 4-4-APPFM: Synthesized via nitro group reduction of intermediates similar to the target compound. For example, [(furan-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone] is reduced using catalysts like Pd/C or Fe/HCl to yield 4-4-APPFM . This suggests the target compound could serve as a precursor for amino derivatives.
Application in Corrosion Inhibition
Performance of Amino Derivatives
Studies on 4-4-ABPFM and 4-4-APPFM demonstrate their efficacy as corrosion inhibitors for mild steel in 1N HCl, achieving >85% inhibition efficiency at optimal concentrations. Key findings include:
- Adsorption Mechanism: Amino groups facilitate chemisorption onto steel surfaces, forming protective films .
- SEM Analysis : Treated steel surfaces showed minimal pitting compared to untreated controls, confirming inhibitor effectiveness .
Implications for the Target Compound
The nitro-substituted derivative is expected to exhibit lower inhibition efficiency due to reduced electron density and weaker adsorption. However, its role as a synthetic intermediate for amino derivatives underscores its indirect importance in corrosion inhibition applications.
Q & A
Q. Optimization Tips :
- Use inert atmosphere (N₂/Ar) to prevent nitro group reduction.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) or LC-MS.
- Purify via column chromatography (silica gel, gradient elution).
How can X-ray crystallography be utilized to determine the molecular structure of this compound, and what challenges arise due to its nitro groups?
Basic Research Question
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is effective for structural elucidation. Challenges include:
Q. Methodological Steps :
- Grow crystals via slow evaporation (solvent: DMF/EtOH).
- Collect data at low temperature (100 K) to minimize thermal motion.
What spectroscopic techniques are most effective for characterizing this compound, particularly in confirming the nitro and carbonyl functionalities?
Basic Research Question
- FT-IR : Nitro groups show asymmetric/symmetric stretching at 1520 cm⁻¹ and 1345 cm⁻¹; carbonyl (C=O) at ~1680 cm⁻¹ .
- ¹H/¹³C NMR : Piperazine protons appear as broad singlets (δ 3.5–4.0 ppm); furan protons as doublets (δ 6.5–7.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions.
How does the electronic nature of the 3,5-dinitrobenzoyl group influence the reactivity of the piperazine ring in further functionalization reactions?
Advanced Research Question
The electron-withdrawing nitro groups reduce electron density on the piperazine ring, making it less nucleophilic. This impacts:
- Substitution Reactions : Requires strong electrophiles (e.g., alkyl halides with AgOTf catalysis).
- Stability : Susceptible to reduction under H₂/Pd-C; use milder reductants (e.g., NaBH₄/CuCl₂) to avoid nitro → amine conversion .
What computational chemistry approaches are suitable for modeling the interaction of this compound with biological targets, such as SARS-CoV-2 main protease?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes. The furan moiety may occupy hydrophobic pockets .
- MD Simulations : GROMACS/AMBER to assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR : Correlate nitro group electronegativity with inhibitory activity .
Are there known contradictions in the literature regarding the biological activity or stability of this compound, and how can these be resolved through experimental design?
Advanced Research Question
Discrepancies in stability studies (e.g., hydrolysis of the furan carbonyl under acidic conditions) can be resolved via:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze by HPLC .
- Comparative Bioassays : Test against multiple cell lines (e.g., HEK293, HeLa) to validate cytotoxicity claims .
What strategies can be employed to improve the aqueous solubility of this compound for in vitro pharmacological studies without altering its core structure?
Advanced Research Question
- Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v).
- Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) .
- Salt Formation : React with HCl or citric acid to form water-soluble salts.
How can the regioselective modification of the piperazine ring be achieved, particularly when introducing additional functional groups?
Advanced Research Question
- Protecting Groups : Use Boc or Fmoc to block one nitrogen before functionalizing the other .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl additions) at the less hindered nitrogen.
What are the implications of the compound's stereoelectronic properties on its potential as a kinase inhibitor or other enzyme targets?
Advanced Research Question
The 3,5-dinitrobenzoyl group’s electron deficiency may enhance π-π stacking with kinase ATP-binding sites. Computational electrostatic potential maps (Gaussian 09) can identify nucleophilic/electrophilic hotspots .
How can researchers validate the purity of this compound post-synthesis, especially considering potential by-products from nitro group reduction?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
